Ethyl 4,5-dimethylfuran-2-carboxylate
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Overview
Description
Ethyl 4,5-dimethylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as acetylacetone and ethyl bromopyruvate, are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Ethyl 4,5-dimethylfuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in medicinal and biological applications .
Comparison with Similar Compounds
Ethyl 4,5-dimethylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Ethyl 5-methylfuran-2-carboxylate: Similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
Methyl 4,5-diethyl-2-furan-3-carboxylate: Another furan derivative with variations in the alkyl groups attached to the furan ring.
Furan-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
ethyl 4,5-dimethylfuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)7(3)12-8/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNABQXJWGCCGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556405 |
Source
|
Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119155-04-3 |
Source
|
Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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